Cas no 877-43-0 (2,6-Dimethylquinoline)

2,6-Dimethylquinoline structure
2,6-Dimethylquinoline structure
Product Name:2,6-Dimethylquinoline
CAS-nummer:877-43-0
MF:C11H11N
MW:157.211742639542
MDL:MFCD00006762
CID:40171
PubChem ID:13414
Update Time:2024-10-26

2,6-Dimethylquinoline Chemische en fysische eigenschappen

Naam en identificatie

    • 2,6-Dimethylquinoline
    • 6-METHYLQUINALDINE
    • 2,6-dimethyl-quinolin
    • P-TOLUQUINALDINE
    • Quinoline, 2,6-dimethyl-
    • 2.6-Dimethylquinoline
    • 2,6-Dimethyl-quinoline
    • KST0M1T4MB
    • JJPSZKIOGBRMHK-UHFFFAOYSA-N
    • PubChem5876
    • Quinoline,6-dimethyl-
    • 2,6-dimethylquinoline;
    • Quinoline,2,6-dimethyl-
    • Quinoline, 2,6-dimethyl
    • BIDD:GT0805
    • NSC1782
    • EBD21300
    • STL420576
    • BDBM50159273
    • ANW-
    • 2,6-Dimethylquinoline (ACI)
    • NSC 1782
    • NS00039217
    • AS-48061
    • CS-W010911
    • 26-Dimethylquinoline
    • NCGC00334900-01
    • DTXCID8024153
    • SY016998
    • 2,6-Dimethylquinoline, 98%
    • 6-Methylquinaldine; NSC 1782; p-Toluquinaldine
    • EU-0000308
    • EN300-17623
    • AI3-03277
    • UNII-KST0M1T4MB
    • Quinoline, 2,6dimethyl
    • SCHEMBL161703
    • MFCD00006762
    • SB67469
    • HY-W010195
    • AKOS000121619
    • CHEMBL194502
    • Q27282416
    • 26-Dimethyl-quinoline
    • BBL034645
    • D1236
    • AB01326686-02
    • 877-43-0
    • 6Methylquinaldine
    • Z56969311
    • DB-057018
    • 2,6-dimethyl quinoline
    • PD158272
    • pToluquinaldine
    • F17612
    • NSC-1782
    • EINECS 212-891-5
    • DTXSID0044153
    • MDL: MFCD00006762
    • Inchi: 1S/C11H11N/c1-8-3-6-11-10(7-8)5-4-9(2)12-11/h3-7H,1-2H3
    • InChI-sleutel: JJPSZKIOGBRMHK-UHFFFAOYSA-N
    • LACHT: N1C(C)=CC=C2C=1C=CC(C)=C2

Berekende eigenschappen

  • Exacte massa: 157.08900
  • Monoisotopische massa: 157.089149
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 155
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3
  • Topologisch pooloppervlak: 12.9
  • Oppervlakte lading: 0
  • Aantal tautomers: none

Experimentele eigenschappen

  • Kleur/vorm: 未确定
  • Dichtheid: 1.0491 (estimate)
  • Smeltpunt: 57.0 to 60.0 deg-C
  • Kookpunt: 267°C(lit.)
  • Vlampunt: 266-267℃
  • Brekindex: 1.6103 (estimate)
  • PSA: 12.89000
  • LogboekP: 2.85160
  • Oplosbaarheid: 未确定

2,6-Dimethylquinoline Beveiligingsinformatie

2,6-Dimethylquinoline Douanegegevens

  • HS-CODE:2933499090
  • Douanegegevens:

    中国海关编码:

    2933499090

    概述:

    2933499090. 其他含喹琳或异喹啉环系的化合物〔但未进一步稠合的〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,6-Dimethylquinoline Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Catalysts: Sodium tert-butoxide ,  [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Toluene ;  8 h, 70 °C
Referentie
Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes
Zhang, Song-Lin; et al, Organic & Biomolecular Chemistry, 2016, 14(38), 8966-8970

Productiemethode 2

Reactievoorwaarden
1.1 Catalysts: 2,2,2-Trifluoroethanol ,  Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ;  20 h, reflux
Referentie
Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium Catalyst
Wu, Jianjun; et al, Angewandte Chemie, 2013, 52(27), 6983-6987

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Aluminum manganese oxide Solvents: Mesitylene ;  3 h, 1 atm, 120 °C
Referentie
Efficiently Aerobic Dehydrogenation of N-Heterocycles and Hydrocarbons over MnAl Oxides
Wang, Anwei; et al, European Journal of Organic Chemistry, 2023, 26(33),

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Silica ,  Sodium nitrite ,  Water Catalysts: 12-Molybdophosphoric acid Solvents: Dichloromethane ;  35 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  neutralized, rt
Referentie
Molybdatophosphoric acid/NaNO2/wet SiO2 as an efficient system for the aromatization of 1,2-dihydroquinolines under mild and heterogeneous conditions
Niknam, Khodabakhsh; et al, Synthetic Communications, 2007, 37(7), 1091-1096

Productiemethode 5

Reactievoorwaarden
1.1 Catalysts: Ferric chloride hexahydrate Solvents: Carbon tetrachloride ;  2 h, 140 °C; 140 °C → 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  0.5 - 1 h, neutralized
Referentie
Synthesis of substituted quinolines by the reaction of anilines with alcohols and CCl4 in the presence of Fe-containing catalysts
Khusnutdinov, R. I.; et al, Russian Chemical Bulletin, 2013, 62(1), 133-137

Productiemethode 6

Reactievoorwaarden
1.1 Catalysts: Chromite (Cr2FeO4) ;  24 h, rt; 10 min, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  120 min, 20 °C
1.3 5 min, 20 °C
Referentie
One-Pot Oxidative Synthesis of Substituted Quinolines from Alcohols and Arylamines Catalyzed by Fe(CrO2)2 in Water Medium
Makhmutov, A. R., Russian Journal of Organic Chemistry, 2018, 54(8), 1166-1172

Productiemethode 7

Reactievoorwaarden
1.1 Catalysts: Chromite (Cr2FeO4) ;  24 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  2 h, 20 °C
1.3 5 min, rt
Referentie
Fe(CrO2)2-catalyzed, photoactivated oxidative one-pot tandem synthesis of substituted quinolines from primary alcohols and arylamines
Makhmutov, Aynur R.; et al, Chemistry of Heterocyclic Compounds (New York, 2018, 54(3), 369-374

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 12-Molybdophosphoric acid Solvents: Toluene ,  Water ;  1 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
Referentie
Micellar-Mediated Phosphomolybdic Acid: Highly Effective Reusable Catalyst for Synthesis of Quinoline and Its Derivatives
Chaskar, Atul; et al, Synthetic Communications, 2010, 40(15), 2336-2340

Productiemethode 9

Reactievoorwaarden
1.1 Catalysts: Palladium (nanoparticle complex with magnetite and graphene oxide) Solvents: Acetonitrile ;  8 h, 80 °C
Referentie
Magnetically separable palladium-graphene nanocomposite as heterogeneous catalyst for the synthesis of 2-alkylquinolines via one pot reaction of anilines with alkenyl ethers
Verma, Sanny; et al, Tetrahedron Letters, 2014, 55(15), 2406-2409

Productiemethode 10

Reactievoorwaarden
1.1 Catalysts: Acetic acid ;  3 - 4 h, 25 °C; 3.5 - 4 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referentie
High throughput one pot synthesis of 2-methylquinolines
Chandrashekarappa, Kiran Kumar H.; et al, Tetrahedron Letters, 2013, 54(11), 1368-1370

Productiemethode 11

Reactievoorwaarden
1.1 Catalysts: Iodine Solvents: Benzene ;  2 h, 80 °C
Referentie
Dual behavior of iodine species in condensation of anilines and vinyl ethers affording 2-methylquinolines
Le, Song Thi; et al, Molecules, 2016, 21(7), 827/1-827/11

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Carbon tetrachloride Catalysts: Iron chloride (FeCl3) ;  8 h, 150 °C
Referentie
Quinoline Synthesis by the Reaction of Anilines with 1,2-diols Catalyzed by Iron Compounds
Khusnutdinov, Ravil; et al, Journal of Heterocyclic Chemistry, 2016, 53(4), 1022-1029

Productiemethode 13

Reactievoorwaarden
1.1 Solvents: Ethanol ;  5 h, 30 °C
Referentie
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Selvam, Kaliyamoorthy; et al, RSC Advances, 2012, 2(7), 2848-2855

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-dicyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  3 min, rt
1.2 Solvents: Toluene ;  6 h, 80 °C
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Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Cupric acetate Catalysts: Silver hexafluoroantimonate ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: 1,4-Dioxane ;  20 h, 140 °C
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Li, Jie; et al, Organic Chemistry Frontiers, 2015, 2(9), 1035-1039

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Sodium thiosulfate ,  5,6-Bis(5-methoxy-2-thienyl)-2,3-pyrazinedicarbonitrile Solvents: Chloroform ,  Toluene ;  5 - 15 h, 25 °C
1.2 Reagents: Oxygen Catalysts: N-Hydroxytetrachlorophthalimide ,  5,6-Bis(5-methoxy-2-thienyl)-2,3-pyrazinedicarbonitrile Solvents: Acetonitrile ,  Dimethylacetamide ;  3 - 5 h, 25 °C
Referentie
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Shao, Tianju; et al, Advanced Synthesis & Catalysis, 2018, 360(9), 1754-1760

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium Solvents: Water ;  18 h, rt
Referentie
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Sun, Xiao-Tao; et al, ChemCatChem, 2017, 9(13), 2463-2466

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 12-Molybdophosphoric acid Solvents: Water ;  30 min; 2 h, 40 - 50 °C
Referentie
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Hekmatshoar, Rahim; et al, Journal of the Chinese Chemical Society (Taipei, 2008, 55(6), 1195-1198

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Styrene ,  Hydrazine hydrate (1:1) Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethyl sulfoxide ;  7 h, rt
Referentie
Visible-Light Photocatalyzed Deoxygenation of N-Heterocyclic N-Oxides
Kim, Kyu Dong; et al, Organic Letters, 2018, 20(23), 7712-7716

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Benzeneacetic acid, α-diazo-, methyl ester Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  12 h, 60 °C
Referentie
Copper-catalyzed oxygen atom transfer of N-oxides leading to a facile deoxygenation procedure applicable to both heterocyclic and amine N-oxides
Jeong, Jisu; et al, Chemical Communications (Cambridge, 2015, 51(32), 7035-7038

Productiemethode 21

Reactievoorwaarden
1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Acetonitrile ;  10 min, rt
Referentie
Highly Chemoselective Deoxygenation Of N-Heterocyclic N-Oxides Using Hantzsch Esters As Mild Reducing Agents
An, Ju Hyeon; et al, Journal of Organic Chemistry, 2021, 86(3), 2876-2894

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Silica ,  Water ,  Sodium dichromate dihydrate ,  Sodium bisulfate monohydrate Solvents: Dichloromethane
Referentie
Oxidation of 1,2-dihydroquinolines under mild and heterogeneous conditions
Damavandi, Jafar Asgarian; et al, Synthetic Communications, 2001, 31(20), 3183-3187

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Sodium nitrite Catalysts: Silica (supported-sulfuric acid) ,  Sulfuric acid (silica supported) Solvents: Dichloromethane ;  50 min, rt
Referentie
Silica sulfuric acid-promoted aromatization of 1,2-dihydroquinolines by using NaNO2 as oxidizing agent under mild and heterogeneous conditions
Niknam, Khodabakhsh; et al, Catalysis Communications, 2007, 8(9), 1427-1430

Productiemethode 24

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
1.2 Solvents: Toluene ;  overnight, reflux
Referentie
Visible Light-Driven Decarboxylative Alkylation of Aldehydes via Electron Donor-Acceptor Complexes of Active Esters
Nie, Fang-Yuan; et al, Journal of Organic Chemistry, 2022, 87(2), 1262-1271

Productiemethode 25

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Alumina ,  Hydrochloric acid ;  5 min
Referentie
One-pot synthesis of quinaldine derivatives by using microwave irradiation without any solvent - A green chemistry approach
Safari, Javad; et al, Journal of Chemical Sciences (Bangalore, 2009, 121(4), 481-484

Productiemethode 26

Reactievoorwaarden
1.1 Reagents: Sodium methoxide Catalysts: 2418686-87-8 Solvents: Methanol ;  6 h, rt
Referentie
Half-Sandwich Ruthenium Complexes for One-Pot Synthesis of Quinolines and Tetrahydroquinolines: Diverse Catalytic Activity in the Coupled Cyclization and Hydrogenation Process
Yun, Xue-Jing; et al, Inorganic Chemistry, 2020, 59(11), 7841-7851

Productiemethode 27

Reactievoorwaarden
1.1 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ;  5 - 10 min, rt
1.2 Reagents: Copper diacetate monohydrate ,  Silver hexafluoroantimonate Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ;  rt → 120 °C; 24 - 36 h, 120 °C
Referentie
Traceless Directing-Group Strategy in the Ru-Catalyzed, Formal [3 + 3] Annulation of Anilines with Allyl Alcohols: A One-Pot, Domino Approach for the Synthesis of Quinolines
Kumar, Gangam Srikanth; et al, Organic Letters, 2017, 19(10), 2494-2497

Productiemethode 28

Reactievoorwaarden
1.1 Reagents: Dimethylzinc ,  Lithium tert-butoxide Solvents: Toluene ;  3 h, 120 °C
Referentie
ZnMe2-Mediated, Direct Alkylation of Electron-Deficient N-Heteroarenes with 1,1-Diborylalkanes: Scope and Mechanism
Jo, Woohyun; et al, Journal of the American Chemical Society, 2020, 142(30), 13235-13245

Productiemethode 29

Reactievoorwaarden
1.1 Catalysts: Gold (titania-containing nanoparticles) ,  Titania (gold-containing nanoparticles) ;  5 h, 30 °C
Referentie
One-pot photocatalytic synthesis of quinaldines from nitroarenes with Au loaded TiO2 nanoparticles
Selvam, K.; et al, Catalysis Communications, 2011, 12(6), 389-393

Productiemethode 30

Reactievoorwaarden
1.1 Catalysts: Silver ,  Titania Solvents: Ethanol ;  3 h, 30 °C
Referentie
Cost effective one-pot photocatalytic synthesis of quinaldines from nitroarenes by silver loaded TiO2
Selvam, K.; et al, Journal of Molecular Catalysis A: Chemical, 2011, 351, 52-61

Productiemethode 31

Reactievoorwaarden
1.1 Reagents: Cuprous iodide Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
Referentie
Copper-Promoted Tandem Reaction of Azobenzenes with Allyl Bromides via N=N Bond Cleavage for the Regioselective Synthesis of Quinolines
Yi, Xiangli; et al, Organic Letters, 2015, 17(23), 5836-5839

Productiemethode 32

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ;  12 h, rt
Referentie
Blue-light-promoted carbon-carbon double bond isomerization and its application in the syntheses of quinolines
Chen, Xinzheng; et al, Organic & Biomolecular Chemistry, 2017, 15(30), 6349-6352

2,6-Dimethylquinoline Raw materials

2,6-Dimethylquinoline Preparation Products

2,6-Dimethylquinoline Leveranciers

Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:877-43-0)2,6-Dimethylquinoline
Ordernummer:LE18207;LE26720598
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:18
Prijs ($):discuss personally
E-mail:18501500038@163.com
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:877-43-0)2,6-Dimethylquinoline
Ordernummer:A26313
Voorraadstatus:in Stock
Hoeveelheid:100g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Monday, 2 September 2024 16:02
Prijs ($):220.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:877-43-0)2,6-Dimethylquinoline
LE18207;LE26720598
Zuiverheid:99%/99%
Hoeveelheid:25KG,200KG,1000KG/25KG,200KG,1000KG
Prijs ($):Onderzoek/Onderzoek
E-mail
Amadis Chemical Company Limited
(CAS:877-43-0)2,6-Dimethylquinoline
A26313
Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):220.0
E-mail